![molecular formula C22H17ClN2O4 B2563987 Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate CAS No. 452052-23-2](/img/structure/B2563987.png)

Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

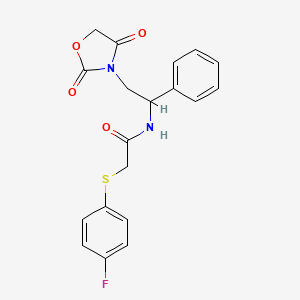

“Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate” is a chemical compound with the molecular formula C22H17ClN2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a rare and unique chemical, its reactions may not be widely studied or publicly available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. Sigma-Aldrich does not provide this information for this product .Scientific Research Applications

Chemical Synthesis and Biological Activity

The scientific research surrounding Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate encompasses its synthesis and evaluation for various biological activities. Studies highlight the compound's role in the development of new derivatives with potential biological applications.

Molluscicidal Activity : Research focused on the synthesis of new derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, revealing their significant molluscicidal activity. This indicates the compound's potential in controlling mollusc populations, which are vectors for diseases such as schistosomiasis (Nawwar, Haggag, & Swellam, 1993).

Antimicrobial and Antifungal Activities : Another dimension of research explored the antimicrobial and antifungal properties of pyrazoline and pyrazole derivatives. This highlights the compound's utility in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Hassan, 2013).

Anticancer Potential : The compound's derivatives have been investigated for their anticancer properties. For example, furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole showed notable anti-leukemia effects, providing a new direction for anticancer drug development (Chou et al., 2007).

Phototransformation Studies : The compound and its derivatives have been subjects of phototransformation studies, leading to insights into their behavior under light exposure and potential applications in photochemistry (Gupta et al., 1995).

Synthesis of Unfused Heterobiaryls : Research has extended into the synthesis of piperazin-1-yl substituted unfused heterobiaryls, aiming at understanding structure-activity relationships for receptor antagonism. This contributes to the development of novel therapeutic agents targeting specific receptors (Strekowski et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[9-chloro-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O4/c1-27-22(26)14-6-4-13(5-7-14)21-25-18(12-17(24-25)20-3-2-10-28-20)16-11-15(23)8-9-19(16)29-21/h2-11,18,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNBXHSCYUAXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2563905.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)

![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)

![ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2563918.png)

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)